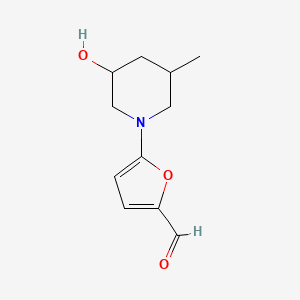

5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C11H15NO3 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

5-(3-hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO3/c1-8-4-9(14)6-12(5-8)11-3-2-10(7-13)15-11/h2-3,7-9,14H,4-6H2,1H3 |

InChI-Schlüssel |

JHSHEIQVZFESDY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(CN(C1)C2=CC=C(O2)C=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

The synthesis typically begins with 5-hydroxymethylfurfural (5-HMF), a platform chemical derived from biomass sugars. 5-HMF provides the furan-2-carbaldehyde core with a hydroxymethyl substituent at the 5-position, which can be further functionalized.

Functionalization of 5-HMF to Introduce Piperidine Moiety

The key step involves nucleophilic substitution or condensation reactions where the piperidine ring, specifically 3-hydroxy-5-methylpiperidine, is introduced onto the furan ring at the 5-position, replacing the hydroxymethyl group or reacting with activated intermediates.

One method reported involves converting the hydroxymethyl group of 5-HMF into a better leaving group such as a sulfonate (e.g., tosylate or triflate), followed by nucleophilic substitution with the piperidine derivative. This approach improves the stability of the intermediate and facilitates the substitution reaction with reasonable yields (typically 55%-90%) under controlled conditions.

Reaction Conditions and Catalysts

The conversion of 5-HMF to its sulfonate derivative is achieved by reacting it with sulfonyl anhydrides (e.g., trifluoromethanesulfonic anhydride) in the presence of bases (nucleophilic or non-nucleophilic) to form stable sulfonate intermediates.

Subsequent nucleophilic substitution with 3-hydroxy-5-methylpiperidine is carried out under mild to moderate temperatures, often in polar aprotic solvents to favor the substitution mechanism.

Acid catalysis, particularly using Lewis acids like aluminum chloride or Brønsted superacids such as triflic acid, can facilitate electrophilic activation of the furan ring or intermediates, enhancing reaction rates and selectivity.

Alternative Synthetic Approaches

Another approach involves the condensation of furan-2-carbaldehyde derivatives with appropriately substituted piperidine precursors through reductive amination or Mannich-type reactions, allowing direct formation of the C-N bond between the furan ring and the piperidine nitrogen.

Purification and Characterization

The products are typically purified by chromatographic methods and characterized by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). The presence of the aldehyde group and the piperidine substituent is confirmed by characteristic chemical shifts and fragmentation patterns.

Data Tables Summarizing Key Preparation Parameters and Yields

Research Findings and Mechanistic Insights

The sulfonation step stabilizes the otherwise unstable hydroxymethyl group on 5-HMF, preventing polymerization and oxidation during storage and reaction.

Electrophilic activation by strong acids facilitates the formation of reactive intermediates, such as O,C-diprotonated species, which are more susceptible to nucleophilic attack by piperidine derivatives.

NMR and density functional theory (DFT) studies show that the reaction proceeds via carbocation intermediates stabilized by resonance within the furan ring, allowing selective substitution at the 5-position.

Side reactions such as oligomerization and hydration can occur under harsh acidic conditions, thus reaction parameters must be carefully optimized to maximize yield and purity.

Summary of Preparation Methodology

The preparation of 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde is effectively accomplished by:

Converting 5-HMF into a sulfonate intermediate to improve stability and reactivity.

Performing nucleophilic substitution with 3-hydroxy-5-methylpiperidine under controlled conditions to attach the piperidine ring.

Utilizing acid catalysis to activate the furan ring electrophilically, enhancing substitution efficiency.

Employing alternative condensation reactions such as reductive amination for direct bond formation when appropriate.

Careful control of reaction conditions, including temperature, acid type, and reaction time, is critical to avoid side reactions and achieve high yields.

This synthesis strategy is supported by extensive research and patent literature, demonstrating reproducibility and scalability for potential pharmaceutical and material applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The hydroxyl group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carboxylic acid.

Reduction: 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the production of fine chemicals and as a building block for various industrial products.

Wirkmechanismus

The mechanism of action of 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding and other interactions with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The substituent on the furan ring critically influences physicochemical properties. Key analogs include:

*Calculated based on formula.

Key Observations :

- Polarity : Nitrophenyl and hydroxymethyl groups enhance polarity, while azide and piperidinyl groups introduce reactivity .

- Hydrogen Bonding: The 3-hydroxy group in the target compound may improve solubility in polar solvents compared to non-hydroxylated analogs like 5-(4-nitrophenyl)-furan-2-carbaldehyde .

- Steric Effects : Bulky substituents (e.g., piperidinyl, oxazepan) may hinder crystallization, contrasting with planar nitrophenyl derivatives .

Thermodynamic Properties

Thermodynamic data for furan-2-carbaldehydes vary significantly with substituents:

Table: Thermodynamic Parameters of Selected Compounds at 298.15 K

Notes:

Biologische Aktivität

5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring and a piperidine moiety. This combination enhances its potential biological activities, particularly in antibacterial and pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde is with a molecular weight of approximately 209.24 g/mol. The presence of both the furan and piperidine structures contributes to its distinctive reactivity and biological activity.

Antibacterial Properties

Research has indicated that 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde exhibits notable antibacterial properties. Studies suggest that it may serve as a candidate for developing new therapeutic agents targeting bacterial infections. The compound's interactions with specific molecular targets within bacterial cells are currently under investigation, focusing on its pharmacological effects and mechanisms of action.

Table 1: Antibacterial Activity Data

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.00 | |

| Escherichia coli | 2.50 | |

| Pseudomonas aeruginosa | 3.00 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within bacterial cells. Ongoing research aims to elucidate these interactions, which could lead to the identification of specific molecular targets for therapeutic applications.

Synthesis Methods

The synthesis of 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction between furan derivatives and piperidine derivatives. A common synthetic route includes:

- Formation of the Furan Ring : Starting from furfuryl alcohol.

- Piperidine Substitution : Introducing the piperidine moiety at the appropriate position on the furan ring.

- Hydroxylation : Adding the hydroxyl group to enhance biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde in various biological contexts:

Case Study 1: Antibacterial Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .

Case Study 2: Pharmacological Applications

Research has focused on the pharmacokinetics and bioavailability of this compound, revealing promising results in terms of tissue distribution and stability in biological systems .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde, a comparative analysis with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Hydroxymethyl)furfural | Contains a furan ring | Primarily used as a sugar derivative |

| 2,5-Furandicarboxylic Acid | Contains two carboxylic acid groups | Different reactivity |

| 5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde | Similar piperidine substitution | Potentially different pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.